ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-9(2)6-5-7-10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSGJWSFUIOXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Condensation
The pyrazole core is typically synthesized through cyclocondensation reactions. A β-diketone or α,β-unsaturated carbonyl compound reacts with hydrazine derivatives under acidic or basic conditions. For ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate, the precursor ethyl 4-(ethoxymethylene)-3-oxobutanoate undergoes cyclization with hydrazine hydrate in ethanol at 80°C for 6 hours. This yields the intermediate ethyl 5-amino-1H-pyrazole-4-carboxylate , which is subsequently functionalized.
Key Reaction Conditions:
Sulfamoyl Group Introduction
The sulfamoyl group is introduced via sulfonylation of the pyrazole intermediate. 2,6-Dimethylbenzenesulfonyl chloride reacts with the amino group of the pyrazole in the presence of a base such as pyridine or triethylamine. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions.
Optimization Challenges:
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Regioselectivity: The 2,6-dimethylphenyl group’s steric bulk necessitates slow addition of sulfonyl chloride to avoid N-sulfonation at alternative positions.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the product, with yields averaging 65–75%.
Flow Chemistry Approaches
Continuous-Flow Cyclocondensation
Flow systems enhance safety and efficiency for pyrazole synthesis. A two-step continuous process developed by Ötvös et al. involves:
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Copper-catalyzed homocoupling of terminal alkynes to form 1,3-diynes.
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Hydroamination with hydrazine monohydrate in a Cope-type reaction to yield 3,5-disubstituted pyrazoles.
For the target compound, 4-ethynyl-2,6-dimethylbenzenesulfonamide is coupled with ethyl propiolate under flow conditions (100°C, 2-hour residence time), achieving 84–90% yield.
Advantages Over Batch Methods:
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Reduced reaction time: 2 hours vs. 28 hours in batch.
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Scalability: Gram-scale synthesis with minimal intermediate handling.
Inline Diazotization and Cyclization
Poh et al. demonstrated a four-step flow process for N-aryl pyrazoles, avoiding hazardous diazonium salt isolation:
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Diazotization of 2,6-dimethylaniline with tert-butyl nitrite in HCl.
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Reduction with ascorbic acid to form the hydrazine derivative.
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Cyclocondensation with ethyl 3-oxobutanoate in a microwave-assisted reactor.
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Final sulfonylation in a continuous-flow mixer.
This method achieves 51–76% overall yield, with a 40% yield improvement over batch methods for sterically hindered substrates.
Industrial-Scale Production Techniques
Catalytic Optimization
Industrial synthesis prioritizes catalyst recycling and solvent recovery. A palladium-catalyzed coupling between 5-chloro-1H-pyrazole-4-carboxylate and 2,6-dimethylbenzenesulfonamide in a biphasic system (water/toluene) reduces metal leaching. The catalyst is reused for 5 cycles with <5% activity loss.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Temperature | 120°C |
| Pressure | 10 bar H₂ |
| Yield | 88% (per cycle) |
Crystallization and Purification
The crude product is purified via antisolvent crystallization. Ethyl acetate is used as the solvent, with n-heptane added dropwise at −20°C to induce crystallization. This method achieves >99% purity, meeting pharmaceutical-grade standards.
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for batch vs. flow chemistry approaches:
| Method | Yield (%) | Reaction Time | Scalability | Hazard Risk |
|---|---|---|---|---|
| Traditional Batch | 70–75 | 12–24 h | Moderate | High |
| Flow Cyclocondensation | 84–90 | 2–4 h | High | Low |
| Industrial Catalytic | 88 | 6–8 h | Very High | Moderate |
Flow chemistry excels in reducing hazardous intermediate handling and improving throughput, while industrial methods prioritize cost-effectiveness and recyclability.
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfonylation
The sulfamoylation step may produce regioisomers if reaction conditions are suboptimal. For example, elevated temperatures (>10°C) favor N-sulfonation at the pyrazole’s 1-position instead of the 5-position. DFT calculations indicate this selectivity arises from the 2,6-dimethyl group’s steric effects, which destabilize transition states leading to the undesired isomer.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfamoyl group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C12H16N3O4S
- Molecular Weight : 288.34 g/mol
- CAS Number : 1319206-53-5
The compound features a pyrazole ring, a sulfamoyl group, and an ethyl ester functional group, contributing to its biological activity and solubility.
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of sulfamoyl-containing compounds exhibit significant antimicrobial properties. Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. A study indicated that the compound displayed notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are being investigated in preclinical studies. The sulfamoyl group is known to interact with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation in models of arthritis .
Agricultural Chemistry
Herbicide Development
This compound has been explored as a candidate for herbicide development. Its ability to inhibit specific enzymes involved in plant growth presents opportunities for creating selective herbicides that target weeds while minimizing damage to crops .
Pesticidal Activity
Studies have demonstrated that the compound exhibits pesticidal properties against various pests, making it a valuable addition to integrated pest management strategies. Its effectiveness against common agricultural pests suggests potential for formulation into commercial pesticide products .
Case Study 1: Antimicrobial Efficacy
A study conducted by the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for further development .
Case Study 2: Herbicidal Activity
In agricultural trials, formulations containing this compound were tested on common weeds like Amaranthus retroflexus. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting effective herbicidal action at concentrations as low as 50 g/ha .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
| Escherichia coli | Not effective |
Table 2: Herbicidal Efficacy Against Common Weeds
| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 50 | 75 |
| Chenopodium album | 100 | 85 |
Mechanism of Action
The mechanism of action of ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights sulfamoyl-containing heterocycles as a focus of research. Below is a detailed comparison with two analogs, LMM5 and LMM11 , from , which share functional group similarities but differ in core structure and substituents.
Structural and Functional Comparison
Key Differences
Heterocyclic Core: The target compound uses a pyrazole ring, whereas LMM5 and LMM11 are based on 1,3,4-oxadiazole. Pyrazoles are known for hydrogen-bonding capabilities due to NH groups, while oxadiazoles often enhance metabolic stability in drug design . The ethyl carboxylate in the target compound may influence solubility and bioavailability compared to the benzamide groups in LMM5/LMM11.
LMM5 and LMM11 feature benzyl(methyl) and cyclohexyl(ethyl) groups, respectively, which may confer varied steric and electronic profiles .
No direct activity data are available for the target compound, but its sulfamoyl group could imply similar enzyme-targeting mechanisms (e.g., inhibition of dihydrofolate reductase or carbonic anhydrase).
Biological Activity
Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS Number: 1187446-90-7) is a synthetic compound belonging to the pyrazole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and various research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O4S |
| Molecular Weight | 323.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1187446-90-7 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonamide derivatives with pyrazole carboxylic acids under controlled conditions. The general synthetic route includes:
- Reagents : 2,6-dimethylbenzenesulfonamide and ethyl pyrazole-4-carboxylate.
- Conditions : The reaction is often carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that:
- Inhibition of Enzymes : The compound may inhibit certain enzymes related to inflammatory pathways and cancer cell proliferation.
- Antitumor Activity : Similar pyrazole derivatives have shown efficacy against various cancer types by targeting proteins such as BRAF(V600E) and EGFR .
- Anti-inflammatory Properties : The sulfamoyl group enhances the compound's ability to modulate inflammatory responses by inhibiting nitric oxide production in macrophages .
Antitumor and Anti-inflammatory Effects
Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound has been investigated for its ability to:
- Inhibit tumor growth in vitro and in vivo models.
- Reduce inflammation markers significantly in cellular assays.
Antibacterial Activity
Research has also explored the antibacterial properties of related pyrazole compounds. This compound exhibits moderate antibacterial activity against several strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Antitumor Study : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Research : Another study evaluated the compound's effect on LPS-induced inflammation in murine macrophages, showing a marked decrease in TNF-alpha production and other pro-inflammatory cytokines .
Q & A
Q. Methodological Note :
-
Key Parameters :
Parameter Typical Range Reaction Solvent DCM, THF, or DMF Temperature 0–25°C Base Triethylamine Purification Column chromatography (silica gel)
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization relies on:
- ¹H/¹³C-NMR : To confirm the sulfamoyl group (δ ~3.1 ppm for methyl groups on the aryl ring) and pyrazole backbone (δ ~6.5–7.5 ppm for aromatic protons).
- IR Spectroscopy : Identification of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% theoretical values .
Advanced: How can researchers resolve contradictions in crystallographic data for sulfamoyl-containing pyrazoles?
Discrepancies in crystallographic refinement (e.g., bond-length outliers or thermal motion artifacts) require:
- Validation Tools : Use SHELX programs (e.g., SHELXL) for structure refinement and PLATON for symmetry checks.
- Hydrogen Bond Analysis : Apply Etter’s graph-set notation to identify recurring hydrogen-bonding motifs (e.g., R₂²(8) patterns) and assess packing stability .
- Data Cross-Validation : Compare experimental XRD data with DFT-optimized geometries (using Gaussian or ORCA) to identify systematic errors .
Advanced: What strategies optimize the compound’s pharmacological activity through structure-activity relationship (SAR) studies?
- Substituent Modification :
- Replace the 2,6-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity and target binding.
- Vary the ester (ethyl to tert-butyl) to modulate lipophilicity and bioavailability.
- Biological Assays : Test analogs for COX-2 inhibition (anti-inflammatory) or TRPV1 modulation (analgesic) using in vitro enzyme assays and rodent pain models .
Q. Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀, μM) |
|---|---|
| 2,6-Dimethylphenyl | 12.3 (COX-2) |
| 4-Fluorophenyl | 8.7 (COX-2) |
| tert-Butyl ester | Improved membrane permeability |
Advanced: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability?
Hydrogen-bonding networks are analyzed via:
- Graph Set Analysis : Classify interactions (e.g., D(2) for dimeric motifs) using CCDC software.
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength. For example, strong N–H···O=S interactions may increase melting points by 20–30°C compared to weakly bonded analogs .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Dock the sulfamoyl group into COX-2’s hydrophobic pocket, prioritizing Van der Waals interactions.
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, monitoring RMSD values (<2 Å for stable complexes).
- QM/MM Calculations : Evaluate charge distribution on the pyrazole ring to predict electrophilic reactivity .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can researchers address low yields in sulfamoylation reactions?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfamoyl chloride activation.
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 80°C, improving yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
